2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile
Overview
Description
2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile is Dipeptidyl peptidase 4 . Dipeptidyl peptidase 4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1 .
Mode of Action
this compound interacts with its target, Dipeptidyl peptidase 4, by binding to the active site of the enzyme . This interaction inhibits the activity of the enzyme, leading to an increase in the levels of incretins .
Biochemical Pathways
The inhibition of Dipeptidyl peptidase 4 leads to an increase in the levels of incretins, particularly GLP-1 . GLP-1 is involved in the regulation of glucose metabolism. It stimulates the secretion of insulin, inhibits glucagon secretion, and slows gastric emptying .
Result of Action
The molecular and cellular effects of the action of this compound include an increase in the levels of incretins, stimulation of insulin secretion, inhibition of glucagon secretion, and slowing of gastric emptying . These effects contribute to the regulation of glucose metabolism.
Biochemical Analysis
Biochemical Properties
2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can influence their activity and function. For instance, it has been observed to interact with certain enzymes, leading to either inhibition or activation of their catalytic activities . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes, leading to changes in cellular behavior. Additionally, it can impact cell signaling pathways, which are essential for maintaining cellular homeostasis and responding to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific proteins and enzymes, leading to changes in their structure and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can have both immediate and long-term effects on cells, depending on the duration of exposure and the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s impact on biological systems changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s metabolism is an important aspect of its overall biochemical profile, influencing its activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-[(3-aminopyrrolidin-1-yl)methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-7-10-3-1-2-4-11(10)8-15-6-5-12(14)9-15/h1-4,12H,5-6,8-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEXYPJNCYZJSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.